molecular formula C16H13F3N2O B13726915 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline

8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline

Cat. No.: B13726915
M. Wt: 306.28 g/mol
InChI Key: UEPDNQHYFUVYNS-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline is a quinazoline derivative known for its diverse biological and chemical properties. Quinazoline derivatives are significant in pharmaceutical chemistry due to their broad range of medicinal and therapeutic activities, such as anti-tumor, antifungal, anti-inflammatory, antibacterial, and antioxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline, often involves multiple steps. One common method includes the reaction of quinazolinone derivatives with benzylidene compounds under reflux conditions in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for quinazoline derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and metal-catalyzed reactions are also employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like ethanol or acetonitrile and may require heating or refluxing .

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-2-hydroxy-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . In cancer research, it may act as a multi-kinase inhibitor, affecting various signaling pathways involved in cell proliferation and survival .

Properties

Molecular Formula

C16H13F3N2O

Molecular Weight

306.28 g/mol

IUPAC Name

(8E)-8-benzylidene-4-(trifluoromethyl)-3,5,6,7-tetrahydroquinazolin-2-one

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)14-12-8-4-7-11(13(12)20-15(22)21-14)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,20,21,22)/b11-9+

InChI Key

UEPDNQHYFUVYNS-PKNBQFBNSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=CC=C2)/C3=NC(=O)NC(=C3C1)C(F)(F)F

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C3=NC(=O)NC(=C3C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.